
4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine involves several steps, typically starting with the preparation of the fluorinated pyridine derivative. One common method involves the reaction of 3-fluoro-4-nitrophenol with 2-chloropyridine in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine can be compared with other similar compounds, such as:
4-(3-Chloro-4-nitrophenoxy)pyridin-2-amine: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Bromo-4-nitrophenoxy)pyridin-2-amine: Similar structure but with a bromine atom instead of fluorine.
4-(3-Iodo-4-nitrophenoxy)pyridin-2-amine: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, such as increased electronegativity and stability .
Properties
Molecular Formula |
C11H8FN3O3 |
|---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
4-(3-fluoro-4-nitrophenoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H8FN3O3/c12-9-5-7(1-2-10(9)15(16)17)18-8-3-4-14-11(13)6-8/h1-6H,(H2,13,14) |
InChI Key |
PQABCDBTGRKXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=C2)N)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



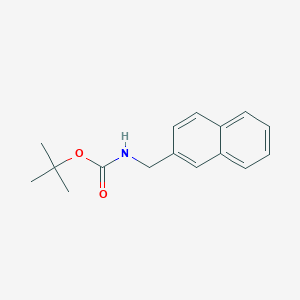

![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)

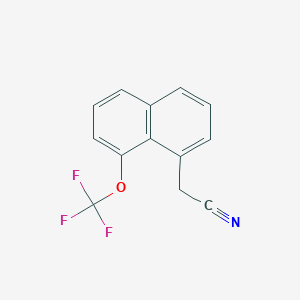
![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)

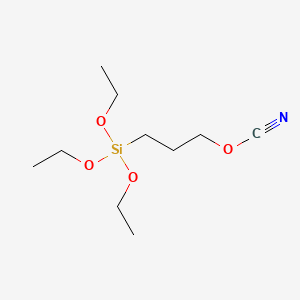
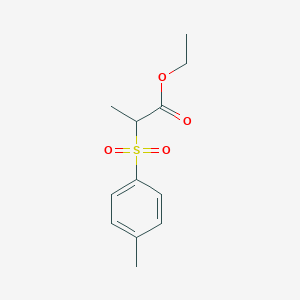


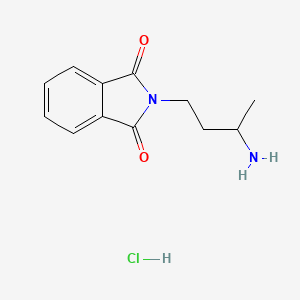
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
